N6-Benzoyladenosine

Catalog No.
S1533498
CAS No.
4546-55-8
M.F
C17H17N5O5
M. Wt
371.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Benzoyladenosine

CAS Number

4546-55-8

Product Name

N6-Benzoyladenosine

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1

InChI Key

NZDWTKFDAUOODA-CNEMSGBDSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

The exact mass of the compound N6-Benzoyladenosine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N6-Benzoyladenosine (CAS 4546-55-8) is a foundational protected nucleoside utilized as a precursor in the chemical synthesis of RNA oligonucleotides and artificial cofactors. By masking the highly reactive exocyclic amino group (N6) of adenine with a benzoyl moiety, this compound prevents unwanted side reactions—such as N-phosphitylation or N-acylation—during automated solid-phase synthesis. It exhibits high solubility in polar aprotic solvents (e.g., pyridine, DMF) and serves as the standard starting material for subsequent 5'-O-dimethoxytritylation (DMT) and 2'-O-silyl (e.g., TBDMS) protection steps. For industrial and laboratory buyers, N6-Benzoyladenosine provides a predictable stability profile that withstands repetitive coupling cycles while remaining fully cleavable under standard ammonolysis conditions [1].

Substituting N6-Benzoyladenosine with unprotected adenosine or alternative protecting groups fundamentally alters the synthesis workflow and can lead to batch failure. Unprotected adenosine is entirely unsuitable for multi-step phosphoramidite chemistry, as the nucleophilic exocyclic amine readily undergoes competing phosphitylation, resulting in branched chains and near-zero yield of the target sequence [2]. Conversely, substituting with 'fast-deprotection' groups like N6-phenoxyacetyl (Pac) changes the deprotection kinetics drastically. While Pac is required for base-labile oligonucleotides, it is less stable than the benzoyl group under certain harsh synthetic conditions and can undergo premature cleavage [1]. Furthermore, over-protected variants like N6,N6-dibenzoyladenosine exhibit altered solubility and steric profiles, requiring additional selective hydrolysis steps before they can be converted into functional phosphoramidite monomers.

Prevention of N-Phosphitylation and Coupling Yield Optimization

During automated solid-phase oligonucleotide synthesis, the protection of the exocyclic amine is strictly required. N6-Benzoyladenosine enables near-quantitative coupling efficiency (>98% per step) using standard 32-second coupling times with tetrazole activators. In contrast, unprotected adenosine fails entirely in this workflow due to competing N-phosphitylation and N-acylation, which cause irreversible chain termination and branching [1].

Evidence DimensionStepwise coupling efficiency in automated DNA/RNA synthesis
Target Compound Data>98% coupling efficiency per step
Comparator Or BaselineUnprotected Adenosine (near-zero target yield due to side reactions)
Quantified DifferenceNear-quantitative yield vs. complete synthesis failure
ConditionsAutomated solid-phase oligonucleotide synthesis using standard tetrazole activators

Procuring the N6-benzoyl protected form is mandatory for multi-step oligonucleotide synthesis, as unprotected adenosine cannot survive the phosphoramidite coupling cycle.

Ammonolysis Deprotection Kinetics and Stability Profile

The choice of exocyclic protecting group dictates the final cleavage and deprotection conditions of the synthesized oligonucleotide. N6-Benzoyladenosine requires robust deprotection conditions, typically 8 to 16 hours at 55 °C in 28-29% aqueous ammonia. In direct contrast, N6-phenoxyacetyl (Pac) adenosine is designed for 'fast deprotection' and is completely deblocked in under 4 hours at room temperature [1].

Evidence DimensionTime and temperature required for complete exocyclic amine deprotection
Target Compound Data8-16 hours at 55 °C in 28-29% aqueous ammonia
Comparator Or BaselineN6-Phenoxyacetyl (Pac) adenosine (<4 hours at room temperature)
Quantified DifferenceBenzoyl requires elevated temperature (55 °C) and extended time, whereas Pac cleaves rapidly at 20-25 °C
ConditionsCleavage and deprotection step in 28-29% aqueous ammonia

Buyers must select N6-Benzoyl for maximum stability during standard synthesis, but must switch to Pac if the sequence contains heat-labile or base-labile modifications.

Precursor Suitability for N1-Methyladenosine (m1A) Synthesis

In the synthesis of epitranscriptomic markers, the protecting group influences alkylation regioselectivity. Phase-transfer-catalyzed methylation of N6-benzoyl-protected adenosine yields a mixture of N6 and N1 alkylation products (approximately an 8:2 ratio of m6A to m1A amidites) due to mesomeric stabilization of the amide anion. Conversely, N6-acetyl or N6-phenoxyacetyl protected compounds strictly yield 100% N6 alkylation [1].

Evidence DimensionRatio of N6 to N1 alkylation products during phase-transfer-catalyzed methylation
Target Compound DataYields a mixture of m6A and m1A amidites (approx. 8:2 ratio)
Comparator Or BaselineN6-Acetyl or N6-Phenoxyacetyl adenosine (100% N6 alkylation, 0% N1)
Quantified DifferenceBenzoyl allows up to 20% N1 alkylation, whereas Ac/Pac strictly block the N1 position
ConditionsMethylation in NaOH(aq)/CH2Cl2 with methyl iodide and Bu4NBr

For researchers specifically synthesizing m1A epitranscriptomic markers, N6-Benzoyladenosine provides a unique synthetic pathway that is completely blocked by alternative protecting groups.

Liquid-Phase Processability and Stoichiometric Control

For the bulk production of phosphoramidite monomers, precursor solubility and precise protection stoichiometry are critical. Mono-N6-benzoyladenosine maintains excellent solubility in polar aprotic solvents (such as pyridine and DMF), allowing for efficient 5'-DMT and 2'-TBDMS protection. Over-protected variants, such as N6,N6-dibenzoyladenosine, exhibit altered solubility profiles and require additional selective hydrolysis steps to revert to the mono-benzoyl form before downstream processing can occur[1].

Evidence DimensionSuitability for downstream 5'-DMT and 2'-TBDMS protection steps
Target Compound DataMono-N6-benzoyl maintains high solubility and allows direct 1:1 stoichiometric reactions
Comparator Or BaselineN6,N6-Dibenzoyladenosine (altered solubility, requires selective hydrolysis)
Quantified DifferenceMono-benzoyl eliminates the need for an extra hydrolysis step required by the dibenzoyl byproduct
ConditionsLiquid-phase tritylation and silylation in polar aprotic solvents

Procuring highly pure mono-N6-benzoyladenosine streamlines the industrial production of RNA phosphoramidites by eliminating purification bottlenecks associated with over-benzoylation.

Standard RNA and DNA Solid-Phase Synthesis

N6-Benzoyladenosine is the baseline starting material for generating adenosine phosphoramidites used in routine, automated oligonucleotide synthesis workflows where standard ammonia deprotection (55 °C) is acceptable and maximum base stability during coupling is required [1].

Synthesis of Epitranscriptomic RNA Modifications

Due to its mesomeric stabilization properties during alkylation, this compound serves as a precursor for generating both N1-methyladenosine (m1A) and N6-methyladenosine (m6A) building blocks, enabling advanced epitranscriptomic research[2].

Development of Artificial Cofactors and Nucleoside Analogs

The highly stable benzoyl protecting group allows for aggressive derivatization of the ribose hydroxyls (e.g., 5'-phosphorylation or C3'-homologation) without compromising the adenine base, making it suitable for synthesizing NAD+ analogs, nucleoside amino acids, and nucleoside-based therapeutics [3].

XLogP3

-0.1

LogP

-0.1 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4546-55-8

Wikipedia

N-Benzoyladenosine

Dates

Last modified: 08-15-2023
Shestopalov et al. Light-controlled gene silencing in zebrafish embryos Nature Chemical Biology, doi: 10.1038/NChemBio.2007.30, published online 2 September 2007. http://www.nature.com/naturechemicalbiology

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